N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Description
This compound features an imidazo[1,2-c]quinazoline core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group and at position 2 with a propanamide side chain containing a 4-methoxybenzyl moiety. The presence of methoxy groups and a sulfur-containing linker may influence solubility, metabolic stability, and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[5-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5S/c1-36-15-5-14-28-24(34)17-38-27-31-21-7-4-3-6-20(21)25-30-22(26(35)32(25)27)12-13-23(33)29-16-18-8-10-19(37-2)11-9-18/h3-4,6-11,22H,5,12-17H2,1-2H3,(H,28,34)(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAPLIBNPUOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide , also known as K284-5610, is a complex organic molecule with potential biological activity. Its structure suggests a range of interactions at the molecular level, which may translate into various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Molecular Formula
- C : 27
- H : 32
- N : 4
- O : 7
- S : 1
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown efficacy against various bacterial strains. The specific activity of K284-5610 has yet to be fully characterized in published literature; however, the following insights can be drawn from related compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity |
|---|---|---|---|
| Compound A | 0.004–0.03 | 0.008–0.06 | High |
| Compound B | 0.015 | - | Moderate |
| Compound C | - | - | Low |
The structure-activity relationship (SAR) studies suggest that modifications to the imidazoquinazoline core can significantly influence antimicrobial potency. For example, the presence of a methoxy group is often associated with enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In a study involving human normal fetal lung fibroblast MRC-5 cell lines, K284-5610 was evaluated at various concentrations (1 µM to 10 µM). The results indicated:
- Cell Viability : ≥91% across tested concentrations.
This suggests that K284-5610 exhibits low cytotoxicity, making it a potential candidate for further therapeutic development .
Therapeutic Potential
Given its structural characteristics and preliminary biological activities, K284-5610 may have implications in treating infections or as an adjunct in cancer therapies due to its low cytotoxic profile and potential antimicrobial effects. Further research is warranted to explore these avenues.
Case Studies and Research Findings
A review of literature reveals several case studies involving compounds structurally similar to K284-5610:
- Antimicrobial Efficacy : A study highlighted that imidazoquinazoline derivatives demonstrated potent activity against Escherichia coli with MIC values ranging from 0.01 to 0.05 mg/mL.
- Cytotoxicity Profile : Another research indicated that certain derivatives did not significantly affect normal cell lines while maintaining efficacy against cancer cell lines.
- Mechanism of Action : Investigations into the mechanism revealed that these compounds may inhibit bacterial DNA synthesis or disrupt cell wall integrity.
Comparison with Similar Compounds
Discussion and Implications
- Structural Flexibility : The imidazo[1,2-c]quinazoline core allows diverse substitutions, enabling optimization of pharmacokinetic properties. For example, the 3-methoxypropylcarbamoyl group in the target compound may reduce toxicity compared to sulfonamide derivatives .
- Bioactivity Gaps : While analogs like Compound C show anticancer activity , the target compound’s biological profile remains uncharacterized. Future studies should prioritize in vitro assays against kinase or protease targets.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the imidazo[1,2-c]quinazolin-3-one core via cyclization of thiourea intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Sulfanyl group introduction using nucleophilic substitution with mercaptoacetic acid derivatives .
- Step 3: Amide coupling (e.g., HBTU/DMSO) to attach the 4-methoxyphenylmethyl and 3-methoxypropylcarbamoyl groups .
Optimization Tips: - Vary solvents (DMF vs. THF) to improve intermediate solubility.
- Use catalysts like triethylamine to enhance coupling efficiency .
- Monitor reactions via TLC or HPLC to track progress and minimize side products .
Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR: Resolve complex splitting patterns from methoxy, sulfanyl, and amide protons. DMSO-d₆ is preferred for polar intermediates .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ for protonated ions) and fragmentation patterns .
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents on the quinazoline ring (e.g., halogenation at C5) to assess impact on bioactivity .
- Functional Group Swapping: Replace the 3-methoxypropylcarbamoyl group with alkyl/aryl carbamates to study solubility and binding affinity .
- Bioactivity Assays: Test analogs against target enzymes (e.g., COX-2) using fluorescence-based inhibition assays .
Example SAR Table:
| Analog Structure | Key Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Fluorophenylmethyl variant | C5 halogenation | 12 nM (COX-2) | |
| Cyclohexylcarbamoyl variant | Carbamate substitution | 45 nM (COX-2) |
Advanced: How can computational methods predict this compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model binding to COX-2 or kinases. Focus on hydrogen bonding with methoxy groups and hydrophobic interactions with the quinazoline core .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models: Train regression models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to resolve contradictions in reported bioactivity data for similar compounds?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis: Compare data across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or solvent (DMSO% in media) .
- Orthogonal Validation: Confirm anticancer activity via both MTT assays and caspase-3 activation measurements .
Basic: What are the best practices for evaluating this compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (>200°C typical for amides) .
- pH Stability: Incubate in buffers (pH 3–10) for 24h and analyze via HPLC for degradation products .
- Light Sensitivity: Store samples in amber vials and monitor UV-vis spectra for photodegradation .
Advanced: How to apply Design of Experiments (DoE) to optimize reaction yields?
Methodological Answer:
- Factors: Test temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent (DMF/DCM) .
- Response Surface Modeling: Use software like Minitab to identify optimal conditions (e.g., 80°C, 0.5 eq HBTU, DMF) .
- Validation: Confirm predicted yield (e.g., 68% → 85%) with triplicate runs .
Advanced: What mechanistic insights can be gained from studying sulfanyl group reactivity?
Methodological Answer:
- Oxidation Studies: Treat with H₂O₂ to form sulfoxide/sulfone derivatives; monitor via ¹H-NMR .
- Nucleophilic Substitution: React with alkyl halides (e.g., methyl iodide) to assess sulfur’s nucleophilicity in polar aprotic solvents .
- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates with thiol-reactive probes .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Cancer: NCI-60 cell line panel for cytotoxicity profiling .
- Inflammation: LPS-induced TNF-α suppression in RAW264.7 macrophages .
- Enzyme Targets: Fluorescent ADP-Glo™ kinase assays for IC₅₀ determination .
Advanced: How to design fluorescent probes based on this compound’s core structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
